3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol
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Overview
Description
3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol is an organic compound with a complex structure that includes both alkyne and allyl alcohol functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol typically involves the reaction of 7-phenylhept-3-yn-2-ol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and solvents involved .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The allyl alcohol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of 3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-enal or 3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-enoic acid.
Reduction: Formation of 3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ene or 3-[(7-Phenylhept-3-yn-2-yl)oxy]propane.
Substitution: Formation of 3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-yl chloride.
Scientific Research Applications
3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action for 3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol largely depends on its functional groups. The alkyne group can participate in cycloaddition reactions, while the allyl alcohol group can undergo oxidation or reduction. These reactions can lead to the formation of various bioactive compounds that interact with specific molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
3-Heptyn-1-ol: Similar alkyne and alcohol functional groups but lacks the phenyl and allyl groups.
7-Phenylhept-3-yn-2-ol: Similar structure but lacks the allyl alcohol group.
Uniqueness
3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol is unique due to the combination of its alkyne, phenyl, and allyl alcohol functional groups.
Properties
CAS No. |
825628-37-3 |
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Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
3-(7-phenylhept-3-yn-2-yloxy)prop-2-en-1-ol |
InChI |
InChI=1S/C16H20O2/c1-15(18-14-8-13-17)9-4-2-5-10-16-11-6-3-7-12-16/h3,6-8,11-12,14-15,17H,2,5,10,13H2,1H3 |
InChI Key |
WGFUMAOWBOKZBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CCCCC1=CC=CC=C1)OC=CCO |
Origin of Product |
United States |
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